Benzodepa

描述

Historical Trajectories of Benzodepa Research in Oncology

A comprehensive search of historical and contemporary cancer research literature does not yield specific studies or development timelines for a compound explicitly named "this compound." The trajectory of research for similar alkylating agents, however, began in the mid-20th century, following the discovery of the cytotoxic properties of nitrogen mustards during World War II. wikipedia.orgcancer.org This led to the exploration of other chemical structures capable of alkylating DNA, including those containing the highly reactive aziridine (B145994) ring. oncohemakey.comresearchgate.net Compounds such as Thiotepa and Mitomycin C, which are aziridine-containing alkylating agents, underwent extensive preclinical and clinical evaluation during this period. nih.govnih.gov It is plausible that if "this compound" existed, its research would have occurred within this broader wave of chemotherapeutic discovery, likely as an analogue or derivative of more well-known aziridine compounds. Without specific data, its historical impact and research milestones remain unknown.

Contextualizing Aziridine Alkylating Agents within Antineoplastic Strategies

Aziridine alkylating agents represent a significant class of antineoplastic drugs. researchgate.net Their mechanism of action involves the transfer of an alkyl group to cellular macromolecules, most notably DNA. drugs.com The three-membered aziridine ring is key to their function; it is a strained ring system that can be opened by nucleophilic attack from sites on the DNA molecule, such as the N7 position of guanine. oncohemakey.comnih.gov This process leads to the formation of covalent bonds with the DNA, resulting in a variety of cytotoxic lesions, including single-strand adducts, and interstrand or intrastrand cross-links. oncohemakey.com These alterations disrupt DNA replication and transcription, ultimately triggering cell death. wikipedia.org

The reactivity of the aziridine moiety can be modulated by the other substituents on the molecule, a principle that has guided the synthesis of numerous derivatives in an attempt to improve efficacy and reduce toxicity. cancer.govnih.gov The broader strategy of using alkylating agents is one of the oldest and most enduring approaches in cancer chemotherapy, targeting the fundamental process of cell division. cancer.orgpharmacologyeducation.org

Table 1: Key Characteristics of Aziridine Alkylating Agents

| Feature | Description |

|---|---|

| Core Structure | Contains one or more aziridine rings. |

| Mechanism | Alkylation of DNA, leading to cross-linking and strand breakage. oncohemakey.com |

| Cellular Target | Primarily the guanine bases in DNA. oncohemakey.com |

| Therapeutic Effect | Inhibition of cell division and induction of apoptosis. wikipedia.org |

| Examples | Thiotepa, Mitomycin C, Diaziquone. nih.gov |

Current Research Landscape and Future Directions for this compound Applications

Given the absence of "this compound" in current research literature, there is no discernible modern research landscape or future direction for this specific compound. However, research into aziridine-containing compounds continues, albeit at a reduced pace compared to the era of classical chemotherapy discovery. Current efforts in this area are often focused on:

Novel Analogs: The design and synthesis of new aziridinyl compounds with improved tumor selectivity and reduced side effects. nih.gov

Bioreductive Activation: Creating prodrugs that are activated to their cytotoxic form under the hypoxic conditions often found in solid tumors.

Combination Therapies: Investigating the synergistic effects of older alkylating agents with newer targeted therapies and immunotherapies.

Should "this compound" be a valid but highly obscure compound, its future applications would depend on a renewed interest and rigorous preclinical evaluation to determine its efficacy and mechanism of action in the context of modern cancer biology. Without such data, any discussion of its future remains purely speculative.

Structure

3D Structure

属性

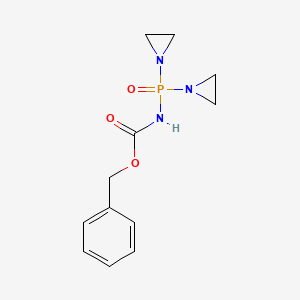

IUPAC Name |

benzyl N-[bis(aziridin-1-yl)phosphoryl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N3O3P/c16-12(18-10-11-4-2-1-3-5-11)13-19(17,14-6-7-14)15-8-9-15/h1-5H,6-10H2,(H,13,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFIUCBTYGKMLCM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN1P(=O)(NC(=O)OCC2=CC=CC=C2)N3CC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N3O3P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80173509 | |

| Record name | Benzodepa | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80173509 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

281.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1980-45-6 | |

| Record name | Benzodepa [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001980456 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | BENZODEPA | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=37096 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzodepa | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80173509 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BENZODEPA | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q30T24YM3F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Mechanistic Elucidation of Benzodepa S Biological Actions

Molecular Mechanisms of DNA Interaction

Benzodepa's primary mode of action involves covalent modification of DNA, a hallmark of alkylating agents. nih.govfrontiersin.org This interaction is critical to its biological effects, as it directly interferes with fundamental cellular processes.

DNA Cross-linking Kinetics and Dynamics

As an alkylating agent, this compound forms covalent bonds with nucleotide residues within the DNA helix. frontiersin.org These modifications can manifest as either intrastrand cross-links, occurring within a single DNA strand, or interstrand cross-links, which connect the two complementary strands of the DNA double helix. frontiersin.org The formation of these cross-links is a dynamic process where the electrophilic nature of alkylating agents allows them to bind covalently to electron-rich functional groups on DNA bases, such as the nitrogen and oxygen atoms of guanine, adenine, cytosine, and thymine. frontiersin.org

The consequence of DNA cross-linking is the physical impediment of DNA unwinding and strand separation, processes that are indispensable for DNA replication and transcription. frontiersin.org This irreversible covalent linkage effectively "locks" the DNA, rendering it inaccessible to the cellular machinery required for proliferation. frontiersin.org While specific kinetic data for this compound's DNA cross-linking are not extensively detailed, the general principle for alkylating agents is that such cross-links, if unrepaired, lead to replication arrest and subsequent cell death. frontiersin.org

Inhibition of DNA Synthesis Pathways

The DNA cross-linking induced by this compound directly leads to the inhibition of DNA synthesis. nih.govnih.gov By forming covalent adducts and cross-links, this compound prevents the DNA strands from uncoiling and separating, which are prerequisite steps for DNA replication. frontiersin.org This physical obstruction halts the progression of DNA polymerase and other enzymes involved in the synthesis of new DNA strands. libretexts.orgmicrobenotes.comlibretexts.orgnih.govnih.gov The inability of cells to accurately and completely replicate their genetic material due to this compound's action leads to a cessation of cell proliferation. frontiersin.org This mechanism is central to its antineoplastic activity, as rapidly dividing cells, characteristic of cancerous tissues, are particularly vulnerable to agents that disrupt DNA synthesis. nih.gov

Cellular Responses to this compound Exposure

Exposure to this compound elicits a series of cellular responses designed to counteract the DNA damage or, if the damage is irreparable, to eliminate the compromised cell.

Apoptosis Induction Pathways

This compound, as an antineoplastic agent, is known to regulate the p53 signaling pathway, a critical mediator of cellular responses to DNA damage. microbenotes.com When DNA is damaged, the tumor suppressor protein p53 becomes activated, initiating a cellular program that can lead to apoptosis if the damage is extensive and beyond repair. mdpi.comassaygenie.comnih.gov

Apoptosis, or programmed cell death, can be triggered by two main pathways: the intrinsic (mitochondrial) pathway and the extrinsic (death receptor) pathway. researchgate.netcreative-diagnostics.comnih.gov Both pathways converge on the activation of caspases, a family of proteases that execute the apoptotic program. researchgate.netcreative-diagnostics.comnih.govmdpi.com In the context of DNA damage, p53-mediated apoptosis often involves the intrinsic pathway. Activated p53 promotes the expression and activation of pro-apoptotic proteins, such as Bax and Bak. nih.gov These proteins translocate to the mitochondria, leading to the release of cytochrome c into the cytosol. nih.govresearchgate.net Cytochrome c, in turn, forms a complex with Apaf-1 and procaspase-9, leading to the activation of caspase-9, an initiator caspase. creative-diagnostics.comnih.govmdpi.com Activated caspase-9 then cleaves and activates downstream executioner caspases (e.g., caspase-3), which are responsible for the systematic degradation of cellular components and the morphological changes characteristic of apoptosis, including DNA fragmentation. researchgate.netnih.govmdpi.comprobiologists.com

Cell Cycle Perturbation Analysis

The DNA damage induced by this compound also leads to significant perturbations in the cell cycle. Cells possess sophisticated DNA damage checkpoints that monitor the integrity of their genome and halt cell cycle progression at specific phases to allow for DNA repair or to trigger apoptosis. nih.govassaygenie.com

Exposure to DNA-damaging agents like this compound can lead to cell cycle arrest, particularly in the S-phase and G2/M phases. nih.govassaygenie.comprobiologists.com S-phase arrest occurs when DNA replication is stalled due to the presence of DNA adducts and cross-links, preventing the cell from proceeding through the synthesis phase. nih.gov If the damage persists or is irreparable, the cell may then arrest in the G2/M phase, preventing entry into mitosis. nih.govassaygenie.com These arrests are crucial mechanisms by which the cell attempts to repair the damage or prevent the propagation of cells with compromised genomes. The activation of p53, as mentioned previously, plays a central role in mediating these cell cycle checkpoints. mdpi.comassaygenie.com

Downstream Signaling Cascades and Genomic Instability

The DNA damage and cell cycle perturbations caused by this compound trigger various downstream signaling cascades that are intimately linked to genomic instability. Genomic instability, characterized by an increased propensity for alterations in the genome, is a hallmark of many diseases, including cancer. nih.govnih.gov

The p53 signaling pathway is a key player in this context. While p53 activation can lead to cell cycle arrest and apoptosis, if these processes are ineffective or dysregulated, the accumulation of unrepaired DNA damage can contribute to genomic instability. mdpi.comassaygenie.comnih.gov This instability can manifest as chromosomal aberrations, mutations, and other genetic changes. nih.govnih.govmdpi.comnih.gov

The cellular response to DNA damage involves a complex network of signaling pathways, including DNA repair mechanisms. However, the persistent presence of DNA cross-links induced by this compound can overwhelm these repair systems, leading to errors during replication or repair attempts. These errors can result in the activation of proto-oncogenes or inactivation of tumor suppressor genes, further driving genomic instability. nih.gov The interplay between induced DNA damage, activated signaling pathways, and the efficacy of repair mechanisms ultimately determines the extent of genomic instability following this compound exposure.

Preclinical Investigations of Benzodepa S Therapeutic Efficacy

In Vitro Studies of Antineoplastic Activity

No information was found regarding in vitro studies of Benzodepa's antineoplastic activity.

Cancer Cell Line Sensitivity Profiling

No data is available on the sensitivity of any cancer cell lines to a compound named this compound.

Synergistic Effects with Established Chemotherapeutics

No studies were identified that investigated the synergistic effects of this compound with other chemotherapeutic agents.

In Vivo Efficacy Studies in Relevant Animal Models

There is no published research on the in vivo efficacy of this compound in any animal models of cancer.

Tumor Growth Inhibition Assessments

No data exists in the public domain regarding the assessment of tumor growth inhibition by this compound in animal models.

Metastasis Suppression Research

No research has been published on the potential of this compound to suppress metastasis.

Pharmacodynamic Biomarker Identification in Preclinical Models

There is no information available on the identification of pharmacodynamic biomarkers for a compound named this compound in preclinical models.

While this compound (PubChem CID: 16111) is identified in various patent literature as an antineoplastic agent, suggesting its potential role in cancer treatment googleapis.comcancer.govjustia.com, detailed information regarding its specific clinical research and translational studies, including early-phase clinical development, exploratory clinical trial designs, biomarker validation in patient cohorts, or specific oncological applications, is not extensively documented in publicly accessible research findings. The available search results primarily discuss the general principles of clinical trial phases and biomarker validation, or refer to the broader class of "benzodiazepines" and their use in cancer care for symptom management or their epidemiological association with cancer risk, rather than the specific compound this compound as a primary therapeutic agent aacr.orgnih.govresearchgate.netascopost.comnih.govbjmo.beuc.eduquanticate.comabpi.org.uk.

Therefore, a comprehensive article focusing solely on the clinical research and translational studies of this compound, complete with detailed research findings and data tables as per the requested outline, cannot be generated based on the currently available information. The mentions of this compound in the search results are largely in lists of various chemical compounds with potential anticancer properties within patent documents googleapis.comcancer.govjustia.com.

Clinical Research and Translational Studies on Benzodepa

Translational Research Challenges and Opportunities

Translational research aims to bridge the gap between fundamental scientific discoveries and their application in clinical practice, ultimately enhancing patient care kiu.ac.ug. For compounds like Benzodepa, which have undergone initial clinical investigation as antineoplastic agents, navigating the translational pathway presents a unique set of challenges and opportunities. While specific detailed findings on the translational research challenges and opportunities solely pertaining to this compound are not extensively documented in publicly available literature, general principles of translational medicine can be applied to understand the landscape for such compounds.

One significant challenge in translational research, broadly applicable to compounds like this compound, involves the inherent complexities of moving from preclinical models to human clinical trials. Preclinical models may not always be robust enough for direct translation, leading to high attrition rates in drug development mdpi.com. This can be attributed to issues in the design, conduct, and reporting of preclinical studies, including a lack of accurate reporting of negative results mdpi.com. Ensuring the validation and reproducibility of early-stage findings is crucial for successful translation.

Regulatory complexities and ethical considerations also pose substantial hurdles in advancing promising compounds through translational pipelines kiu.ac.ug. The process of obtaining approvals and adhering to evolving ethical frameworks requires meticulous planning and execution. Furthermore, the efficiency and relevance of clinical trials are paramount for interventions to reach patients effectively nih.gov. Rate-limiting steps often include multisite institutional review board (IRB) review, contracting, site and investigator qualification, patient recruitment, and timely results reporting nih.gov.

Opportunities in translational research for compounds like this compound lie in fostering interdisciplinary collaboration among researchers, clinicians, patient organizations, and industrial partners kiu.ac.ug. Such collaborations can create a robust platform to address the multi-level challenges arising from rapid advancements in biomedical sciences and technologies kiu.ac.ug. The integration of cutting-edge technologies and innovative methodologies, including advanced clinical trial designs (e.g., adaptive, Bayesian, master protocol designs), can improve efficiency and predictivity in drug development kiu.ac.ugnih.gov.

Moreover, addressing funding gaps and exploring innovative funding models, including private investment, can accelerate the development and application of new healthcare technologies harvard.edu. This shift necessitates the establishment of clear ethical safeguards to ensure that fiduciary goals align with the public good and that research integrity is maintained harvard.edu.

The overarching goal of translational science is to enhance the predictability and efficiency of developing and disseminating interventions that improve human health nih.gov. For compounds like this compound, which have demonstrated initial therapeutic potential, future translational efforts would ideally focus on refining ethical frameworks, optimizing translational pathways, and fostering global collaborations to maximize their impact on human health kiu.ac.ug.

Table 1: General Challenges and Opportunities in Translational Research

| Category | Challenges | Opportunities |

| Preclinical-to-Clinical Translation | - Insufficient robustness of preclinical models mdpi.com | - Development of more robust and validated preclinical models mdpi.com |

| - Lack of accurate reporting and negative results mdpi.com | - Improved reporting standards and data sharing for preclinical studies mdpi.com | |

| Regulatory & Ethical | - Regulatory complexities and evolving guidelines kiu.ac.ug | - Refinement of ethical frameworks and regulatory pathways kiu.ac.ug |

| - Ethical concerns in global research collaborations kiu.ac.ug | - Enhanced public awareness and trust in translational research kiu.ac.ug | |

| Clinical Trial Design & Execution | - Inefficiency and delays in clinical trials (e.g., IRB review, recruitment) nih.gov | - Implementation of innovative clinical trial designs (e.g., adaptive, master protocols) nih.gov |

| - Perceived risks for regulatory or medical adoption of new designs nih.gov | - De-risking and implementation science strategies for new technologies nih.gov | |

| Funding & Collaboration | - Funding gaps and reliance on traditional governmental funding harvard.edu | - Exploration of innovative funding models, including private investment harvard.edu |

| - Need for greater interdisciplinary and cross-sector collaboration kiu.ac.ug | - Fostering strong collaborations between researchers, clinicians, and industry kiu.ac.ug |

Structure Activity Relationships and Rational Drug Design for Benzodepa Derivatives

Computational Approaches to Structure-Activity Relationship (SAR) Analysis

Computational methods are indispensable in modern drug discovery for elucidating the complex relationships between a molecule's structure and its biological activity. For Benzodepa derivatives, these approaches provide valuable insights into the structural features governing their therapeutic effects.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that correlates the structural or property descriptors of a series of compounds with their biological activities. nih.govresearchgate.netnih.gov For this compound derivatives, QSAR models can predict the activity of unsynthesized analogues, thereby guiding the design of more potent compounds. A typical QSAR model for benzodiazepines, the class to which this compound belongs, often reveals the importance of specific electronic and steric properties of substituents on the benzodiazepine core for biological activity.

A hypothetical QSAR model for this compound derivatives might be represented by an equation that links biological activity (e.g., binding affinity to a target receptor) to various molecular descriptors. These descriptors can include parameters such as hydrophobicity (LogP), electronic effects of substituents (Hammett constants), and steric parameters (Taft parameters).

Table 1: Illustrative QSAR Descriptors and their Impact on the Biological Activity of Benzodiazepine Derivatives

| Descriptor | Position on Benzodiazepine Core | General Effect on Activity |

| Hydrophobicity (LogP) | General | Increased hydrophobicity often leads to enhanced membrane permeability and receptor binding, up to an optimal point. |

| Electron-withdrawing groups | Position 7 | Generally increases potency. |

| Small alkyl groups | Position 1 | Can enhance binding affinity. |

| Hydrogen bond donors/acceptors | Position 2 and 3 | Crucial for interaction with receptor binding sites. |

| Aromatic ring substituents | Phenyl ring at Position 5 | Substituents can modulate binding affinity and selectivity. |

This table is illustrative and based on general findings for the benzodiazepine class of compounds.

Molecular Docking and Dynamics Simulations

Molecular docking is a computational method used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govnih.gov In the context of this compound, docking simulations can be used to predict how its derivatives bind to their biological targets, such as the GABA-A receptor. These simulations provide insights into the key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-receptor complex.

Molecular dynamics (MD) simulations can further refine the docked poses and provide a more dynamic picture of the binding event. MD simulations can reveal the conformational changes that occur in both the ligand and the receptor upon binding, offering a deeper understanding of the binding mechanism.

Table 2: Illustrative Molecular Docking Scores of Hypothetical this compound Derivatives against the GABA-A Receptor

| This compound Derivative | Modification | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) |

| This compound | Parent compound | -7.5 | His101, Tyr159, Phe77 |

| 7-Nitro-Benzodepa | Addition of a nitro group at position 7 | -8.2 | His101, Tyr159, Phe77, Thr206 |

| 1-Methyl-Benzodepa | Addition of a methyl group at position 1 | -7.8 | His101, Tyr159, Phe77 |

| 2'-Fluoro-Benzodepa | Addition of a fluorine atom to the phenyl ring | -7.9 | His101, Tyr159, Phe77, Ser205 |

This table is illustrative. The binding affinities and interacting residues are hypothetical and based on general principles of benzodiazepine-receptor interactions.

Synthetic Strategies for Novel this compound Analogues

The synthesis of novel this compound analogues is a critical step in the drug discovery process, allowing for the exploration of chemical space and the optimization of biological activity.

Chemical Modification for Enhanced Biological Activity

The chemical modification of the this compound scaffold is a key strategy for enhancing its biological activity. This can involve the introduction of various functional groups at different positions of the benzodiazepine ring system to improve potency, selectivity, and pharmacokinetic properties. For instance, the introduction of electron-withdrawing groups at position 7 of the benzodiazepine ring is a common strategy to increase the anxiolytic activity of this class of compounds.

Design for Improved Selectivity and Potency

The rational design of novel this compound analogues aims to improve their selectivity for specific receptor subtypes and to increase their potency. Structure-based drug design, which utilizes the three-dimensional structure of the target receptor, can guide the design of molecules with a high affinity and selectivity. By identifying unique features in the binding pocket of the target, chemists can design ligands that specifically interact with these features, leading to improved selectivity.

In Silico Predictions of Biological Potency and Target Engagement

In silico methods play a crucial role in predicting the biological potency and target engagement of novel this compound derivatives before their synthesis and biological testing. nih.govresearchgate.net These predictions can help to prioritize compounds for synthesis and reduce the time and cost of drug discovery.

Various computational models can be used to predict the biological activity of this compound analogues. Machine learning models, trained on large datasets of known active and inactive compounds, can be used to predict the activity of new molecules with a high degree of accuracy. Furthermore, pharmacophore modeling can be used to identify the essential structural features required for biological activity, which can then be used to search for new molecules with similar features in virtual libraries.

Toxicological Research and Safety Profile of Benzodepa

Mechanisms of Toxicity

Benzodepa's core mechanism of toxicity stems from its classification as an aziridine (B145994) alkylating agent. Alkylating agents are a class of compounds that exert their effects by adding alkyl groups to DNA, leading to DNA damage. ncats.ioeff.org Specifically, this compound is known to cross-link with DNA, which subsequently inhibits DNA synthesis. ncats.io This interference with DNA structure and replication is a critical pathway for its cellular toxicity.

The ability of this compound to cross-link DNA directly triggers cellular DNA damage response (DDR) mechanisms. DNA cross-links are highly deleterious lesions that impede essential cellular processes like DNA replication and transcription. While the precise details of how this compound-induced DNA damage specifically interacts with cellular repair pathways (e.g., homologous recombination, nucleotide excision repair, base excision repair) are not extensively detailed in the available literature, the formation of DNA cross-links necessitates activation of these repair systems for cellular survival. ncats.io The inhibition of DNA synthesis caused by these cross-links can lead to cell cycle arrest and, if the damage is irreparable, programmed cell death. ncats.io

Preclinical Toxicology Assessments

Comprehensive and detailed preclinical toxicology assessments specifically for this compound are not widely published in the accessible literature. Preclinical toxicology studies are crucial for evaluating the potential harmful effects of a substance on living organisms, identifying target organs for toxicity, and assessing genotoxicity and mutagenicity before human trials. criver.comijnrd.org

As an aziridine alkylating agent, this compound inherently possesses genotoxic properties due to its ability to cross-link DNA. ncats.ioeff.org Genotoxicity refers to the ability of a chemical agent to cause damage to genetic material, which can lead to mutations. Mutagenicity studies, such as the Ames test or chromosomal aberration tests, are designed to detect such effects. While its mechanism of DNA cross-linking directly implies genotoxic potential, specific detailed results from genotoxicity and mutagenicity studies (e.g., in vitro or in vivo assays) for this compound were not found in the current search.

Pharmacogenomic Influences on this compound Toxicity

Information concerning pharmacogenomic influences on the toxicity of this compound is not available in the current body of searched literature. Pharmacogenomics investigates how an individual's genetic makeup affects their response to drugs, including variations in drug efficacy and the risk of adverse events or toxicity. mdpi.comgoogle.com.pggoogleapis.com While genetic polymorphisms can significantly influence drug-metabolizing enzymes, transport proteins, and receptor targets, leading to inter-individual differences in drug response and toxicity, specific pharmacogenomic data for this compound were not identified. mdpi.comnih.gov

Drug Interaction Research Pertaining to Benzodepa

Pharmacokinetic Interactions with Co-administered Agents

Pharmacokinetic interactions involve the alteration of a drug's absorption, distribution, metabolism, or excretion by a co-administered agent. For the benzodiazepine class of compounds, these interactions primarily occur during metabolism and can significantly alter the concentration and duration of the drug's effect in the body. nih.gov

Concurrent use of ethanol, for example, can slow the rate of absorption for orally ingested benzodiazepines, though it does not change the total amount absorbed. nih.gov The most clinically significant pharmacokinetic interactions, however, are those that affect the clearance of these drugs from the body. nih.gov

The majority of benzodiazepines undergo extensive metabolism in the liver, primarily through oxidation (Phase I metabolism) and glucuronide conjugation (Phase II metabolism). clinpgx.orgbenzoreform.org The cytochrome P450 (CYP) enzyme system, particularly the CYP3A4 and CYP2C19 isoenzymes, is responsible for the oxidative metabolism of many benzodiazepines. clinpgx.orgnih.gov Co-administration of drugs that inhibit or induce these enzymes can lead to clinically significant changes in benzodiazepine plasma concentrations. youtube.com

Enzyme Inhibition: Inhibitors of CYP3A4 or CYP2C19 decrease the rate of metabolism, leading to higher plasma concentrations and a prolonged effect of the benzodiazepine. This can increase the risk of toxicity. For instance, potent CYP3A4 inhibitors like ketoconazole and itraconazole can significantly elevate the plasma levels of benzodiazepines like midazolam. clinpgx.orgyoutube.com Other notable inhibitors include certain macrolide antibiotics (e.g., erythromycin), selective serotonin reuptake inhibitors (SSRIs like fluoxetine and fluvoxamine), cimetidine, and oral contraceptives. nih.govclinpgx.org

Enzyme Induction: Inducers of CYP enzymes increase the rate of metabolism, resulting in lower plasma concentrations and potentially reducing the therapeutic efficacy of the benzodiazepine. youtube.com For example, drugs like rifampin, carbamazepine, and phenytoin are potent inducers of CYP3A4 and can markedly decrease the plasma levels of orally administered benzodiazepines. nih.govclinpgx.org Chronic ethanol use can also induce oxidative metabolism. nih.gov

Certain benzodiazepines, such as lorazepam, oxazepam, and temazepam, are metabolized primarily through glucuronidation (Phase II), bypassing the CYP450 oxidative pathways. aliemcards.com These agents are less susceptible to drug interactions involving the CYP enzyme system, making them a potentially safer choice in patients taking CYP inhibitors or inducers. aliemcards.com

Pharmacodynamic Synergism and Antagonism in Combination Therapies

Pharmacodynamic interactions occur when two drugs influence each other's effects at the receptor level. nih.gov These interactions can be synergistic (the combined effect is greater than the sum of individual effects) or antagonistic (the combined effect is less than the sum). nih.govgrantome.com

With benzodiazepines, the most common pharmacodynamic interaction is synergistic central nervous system (CNS) depression. nih.gov When combined with other CNS depressants such as opioids, alcohol, barbiturates, and certain antidepressants, benzodiazepines can produce enhanced sedative and respiratory depressant effects. nih.govwikipedia.org

The therapeutic index is a measure of a drug's safety, representing the ratio between the toxic dose and the therapeutic dose. A narrow therapeutic index indicates a higher risk of toxicity with small increases in dose. While benzodiazepines alone have a relatively high therapeutic index, co-administration with other CNS depressants can dramatically narrow this margin. nih.govwikipedia.org

The synergistic depression of the CNS from combining benzodiazepines with substances like opioids or alcohol is a major clinical concern. wikipedia.orggoodrx.com This combination significantly increases the risk of profound sedation, respiratory depression, coma, and fatal overdose. goodrx.comdrugs.com The U.S. Food and Drug Administration (FDA) has issued a boxed warning regarding the concomitant use of benzodiazepines and opioids due to these life-threatening risks. drugs.commedicalnewstoday.com Research has shown that the rate of overdose-related death is substantially higher for patients prescribed both opioids and benzodiazepines compared to those prescribed opioids alone. goodrx.com

Clinical Implications of Drug-Drug Interactions

The clinical implications of drug-drug interactions involving benzodiazepines are significant and necessitate careful management by healthcare providers. srce.hr

Pharmacokinetic interactions that inhibit metabolism can lead to drug accumulation and toxicity, manifesting as excessive sedation, cognitive impairment, and ataxia. Conversely, interactions that induce metabolism can lead to therapeutic failure. nih.gov Clinicians must be aware of the metabolic pathways of different benzodiazepines to select appropriate agents for patients on other medications, favoring those metabolized by glucuronidation (e.g., lorazepam, oxazepam) when potential CYP450 interactions are a concern. aliemcards.comnih.gov

Pharmacodynamic synergism with other CNS depressants is the most dangerous interaction. nih.gov The combination of benzodiazepines with opioids, alcohol, or other sedatives is a leading cause of overdose-related deaths. goodrx.commedicalnewstoday.com This highlights the critical need for patient education on the dangers of mixing these substances and for cautious prescribing practices. drugs.com

Combination therapy in psychiatric practice, such as with antidepressants, requires a nuanced approach. While potentially beneficial for short-term management, the long-term risks and benefits must be weighed, including the potential for antagonistic effects on the antidepressant's efficacy and the development of dependence on the benzodiazepine. nih.govnih.gov

Ultimately, a thorough review of a patient's complete medication list, including over-the-counter drugs and herbal supplements, is essential before initiating or modifying therapy with a benzodiazepine to minimize the risk of adverse drug interactions. nih.govdrugs.com

Analytical Methodologies for Benzodepa Quantification and Metabolite Profiling

Chromatographic Techniques for Separation and Detection

Chromatographic methods are central to the separation and quantification of Benzodepa and its metabolites from biological fluids and tissues. The choice between liquid and gas chromatography depends on the physicochemical properties of the analytes, such as volatility, thermal stability, and polarity.

High-Performance Liquid Chromatography (HPLC) Applications

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of pharmaceutical compounds. For a molecule like this compound, which is an organophosphorus compound, HPLC offers the advantage of analyzing the drug without the need for derivatization, which is often required for gas chromatography. nih.gov The separation is typically achieved on a reverse-phase column, such as a C18 column, which separates compounds based on their hydrophobicity.

Methodologies developed for the similar compound Thiotepa can be adapted for this compound analysis. For instance, a method for Thiotepa and its primary metabolite, TEPA, utilizes a C18 column for chromatographic separation. nih.gov A well-defined HPLC method would be crucial for separating this compound from its potential metabolites, which may include products of hydrolysis of the aziridine (B145994) rings or modifications to the carbamate group. UV detection is a common and accessible detection method for HPLC; however, its sensitivity and specificity might be limited in complex biological matrices. nih.gov Therefore, coupling HPLC with a more sensitive and specific detector, such as a mass spectrometer, is generally preferred for quantitative bioanalysis.

| Parameter | Typical Conditions for Similar Alkylating Agents (e.g., Thiotepa) |

| Stationary Phase | C18 reverse-phase column |

| Mobile Phase | Gradient elution with a mixture of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., acetonitrile (B52724) or methanol) |

| Detection | UV spectrophotometry or, more commonly, tandem mass spectrometry (MS/MS) |

| Sample Preparation | Protein precipitation followed by solid-phase extraction (SPE) or liquid-liquid extraction (LLE) |

Gas Chromatography-Mass Spectrometry (GC-MS) for Metabolites

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the identification and quantification of volatile and thermally stable compounds. nih.gov Due to the polar nature and potential thermal lability of this compound and its metabolites, direct analysis by GC-MS may be challenging. The aziridine rings, in particular, can be reactive at the high temperatures used in the GC injector and column.

Therefore, derivatization is often a necessary step to increase the volatility and thermal stability of the analytes. For compounds with active hydrogens, such as potential hydroxylated metabolites of this compound, silylation is a common derivatization strategy. This involves reacting the analyte with a silylating agent to replace active hydrogens with a trimethylsilyl (TMS) or tert-butyldimethylsilyl (TBDMS) group. For the analysis of organophosphorus compounds, GC-MS has been used to identify primary metabolites in urine. nih.gov

The primary application of GC-MS in the context of this compound would likely be for the identification of specific, volatile metabolites after derivatization. Full-scan GC-MS can provide mass spectra that are useful for structural elucidation of unknown metabolites.

Mass Spectrometry-Based Characterization

Mass spectrometry (MS) is an indispensable tool for the sensitive and selective quantification of drugs and their metabolites, as well as for structural characterization. nih.gov When coupled with a chromatographic separation technique, it provides the high specificity required for analysis in complex biological matrices.

Ultra-High Performance Liquid Chromatography-Mass Spectrometry (UHPLC-MS/MS)

Ultra-High Performance Liquid Chromatography (UHPLC) coupled with tandem mass spectrometry (MS/MS) represents the state-of-the-art for quantitative bioanalysis of pharmaceuticals. UHPLC uses columns with smaller particle sizes than traditional HPLC, resulting in faster analysis times, higher resolution, and improved sensitivity. nih.gov

For this compound, a UHPLC-MS/MS method would be the preferred approach for quantification in biological samples like plasma and urine. A method developed for the comprehensive analysis of Thiotepa and its metabolites in mouse urine and serum using UPLC-ESI-QTOFMS (Ultra-Performance Liquid Chromatography-Electrospray Ionization-Quadrupole Time-of-Flight Mass Spectrometry) highlights the power of this technique. nih.gov This approach allows for the detection and identification of multiple metabolites in a single run. nih.gov The high sensitivity of UHPLC-MS/MS is particularly important for alkylating agents, which are often administered at low doses and can have significant effects at low concentrations.

| Parameter | Anticipated Conditions for this compound Analysis |

| Chromatography | UHPLC with a sub-2 µm particle size C18 or HILIC column |

| Ionization | Electrospray Ionization (ESI) in positive mode |

| Mass Analyzer | Triple quadrupole (QqQ) or high-resolution mass spectrometer (e.g., QTOF, Orbitrap) |

| Acquisition Mode | Multiple Reaction Monitoring (MRM) for quantification; full scan and product ion scan for metabolite identification |

| Limit of Quantification | Expected to be in the low ng/mL to pg/mL range in biological matrices |

Tandem Mass Spectrometry for Structural Elucidation

Tandem mass spectrometry (MS/MS) is crucial for the structural elucidation of metabolites. In an MS/MS experiment, a specific ion (the precursor ion), such as the protonated molecule of this compound or a metabolite, is selected and fragmented by collision-induced dissociation (CID). The resulting fragment ions (product ions) provide a fragmentation pattern that acts as a structural fingerprint.

For this compound, which contains a bis(aziridin-1-yl)phosphinoyl group, characteristic fragmentation pathways would be expected. The analysis of organophosphorus compounds by mass spectrometry often reveals fragmentation patterns related to the phosphate core and its substituents. acs.orgresearchgate.net The fragmentation of the aziridine rings would also provide valuable structural information. By comparing the fragmentation patterns of the parent drug with those of its metabolites, it is possible to identify the site of metabolic modification. High-resolution mass spectrometry (HRMS) can further aid in structural elucidation by providing accurate mass measurements, which can be used to determine the elemental composition of precursor and product ions.

Immunoassay and Electroanalytical Approaches in Biological Matrices

While chromatographic methods coupled with mass spectrometry are the gold standard for quantification and metabolite profiling, immunoassays and electroanalytical methods can offer alternative or complementary approaches, particularly for high-throughput screening.

Electroanalytical Approaches: These techniques measure the current or potential of an electrochemical cell containing the analyte. rsc.org For a molecule to be amenable to electroanalysis, it must have an electrochemically active functional group. While the core structure of this compound does not possess obvious readily oxidizable or reducible moieties typical of those analyzed in, for example, the benzodiazepine class, the aziridine rings could potentially be involved in electrochemical reactions. rsc.orgnih.govrsc.org However, specific electroanalytical methods for the quantification of aziridine-containing anticancer drugs in biological matrices are not well-established. The development of such a method for this compound would require extensive investigation into its electrochemical behavior.

Sample Preparation Strategies for Biological Samples

The choice of sample preparation strategy for this compound and its metabolites from biological fluids like plasma, urine, or cerebrospinal fluid (CSF) is dictated by the physicochemical properties of the analytes, the nature of the biological matrix, and the sensitivity requirements of the subsequent analytical technique, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS). Common strategies for analogous aziridine-containing alkylating agents include protein precipitation, liquid-liquid extraction (LLE), and solid-phase extraction (SPE). diva-portal.orgresearchgate.net

Protein Precipitation (PPT)

Protein precipitation is one of the simplest and fastest methods for sample cleanup, particularly for plasma and serum samples. It involves adding a water-miscible organic solvent to the sample to denature and precipitate proteins. A study quantifying the related aziridinyl drug Thiotepa and its metabolite TEPA in human plasma utilized this approach. nih.gov The sample pretreatment consisted of protein precipitation with a mixture of methanol (B129727) and acetonitrile using just 100 µL of plasma, demonstrating a high-throughput-compatible method. nih.govresearchgate.net Similarly, for analyzing Thiotepa metabolites in mouse serum, samples were prepared by mixing 10 µL of serum with 190 µL of 66% aqueous acetonitrile, followed by centrifugation to remove the precipitated proteins. nih.gov

Liquid-Liquid Extraction (LLE)

Liquid-liquid extraction separates compounds based on their relative solubilities in two different immiscible liquids. For the analysis of Mitomycin C, another aziridinyl anticancer agent, in plasma and urine, a method was developed involving sample alkalinization followed by extraction with a 4:1 ratio of a 1:1 (v/v) chloroform (B151607):2-propanol mixture. researchgate.net This technique is effective but can be more time-consuming and use larger volumes of organic solvents compared to other methods.

Solid-Phase Extraction (SPE)

Solid-phase extraction is a highly selective and efficient sample preparation technique that can provide cleaner extracts and higher concentration factors than PPT or LLE. An LC-MS/MS method for determining Mitomycin C in rat plasma employed SPE with hydrophilic-lipophilic balanced (HLB) cartridges. nih.gov This approach is particularly suitable for amphiphilic compounds like many drug molecules. The process involved loading the plasma sample, washing away interferences with water, and eluting the analyte and internal standard with methanol. nih.gov

The following tables summarize detailed research findings on sample preparation methodologies for compounds analogous to this compound.

Table 1: Protein Precipitation Method for Thiotepa and TEPA in Human Plasma

| Parameter | Value/Description | Reference |

|---|---|---|

| Analyte(s) | Thiotepa, TEPA | nih.gov |

| Biological Matrix | Human Plasma | nih.gov |

| Sample Volume | 100 µL | nih.gov |

| Precipitating Agent | Mixture of Methanol and Acetonitrile | nih.gov |

| Procedure | Protein precipitation followed by chromatographic separation. | nih.gov |

| Downstream Analysis | LC-MS/MS | nih.gov |

Table 2: Solid-Phase Extraction (SPE) Method for Mitomycin C in Rat Plasma

| Parameter | Value/Description | Reference |

|---|---|---|

| Analyte(s) | Mitomycin C | nih.gov |

| Biological Matrix | Rat Plasma | nih.gov |

| Sample Volume | 50 µL | nih.gov |

| SPE Cartridge | Hydrophilic-Lipophilic Balanced (HLB) | nih.gov |

| Wash Solvent | 1 mL Water | nih.gov |

| Elution Solvent | 1 mL Methanol | nih.gov |

| Post-Elution Step | Solvent evaporation under nitrogen stream and reconstitution in mobile phase. | nih.gov |

| Downstream Analysis | LC-MS/MS | nih.gov |

Table 3: Sample Preparation for Thiotepa Metabolite Analysis in Mouse Urine and Serum

| Parameter | Urine | Serum | Reference |

|---|---|---|---|

| Analyte(s) | Thiotepa Metabolites | Thiotepa Metabolites | nih.gov |

| Biological Matrix | Mouse Urine | Mouse Serum | nih.gov |

| Sample Volume | 20 µL | 10 µL | nih.gov |

| Procedure | Mixed with 180 µL of 50% aqueous acetonitrile. | Mixed with 190 µL of 66% aqueous acetonitrile. | nih.gov |

| Cleanup Step | Centrifugation at 14,000 x g for 20 min. | Centrifugation at 14,000 x g for 20 min. | nih.gov |

| Final Step | Injection of a 5 µL aliquot of the supernatant. | Injection of a 5 µL aliquot of the supernatant. | nih.gov |

| Downstream Analysis | UPLC-ESI-QTOFMS | UPLC-ESI-QTOFMS | nih.gov |

Advanced Research Methodologies and Emerging Technologies in Benzodepa Studies

Omics Technologies in Drug Response

Omics technologies, encompassing transcriptomics, proteomics, and metabolomics, offer comprehensive insights into the intricate biological responses of systems to drug interventions. These high-throughput methods enable the identification of molecular biomarkers, the elucidation of drug mechanisms of action, and the understanding of resistance pathways nih.govgoogleapis.comresearchgate.netmdpi.comnih.govresearchgate.netgoogle.com.

Transcriptomics involves the large-scale study of gene expression levels, providing a snapshot of the cellular processes activated or repressed in response to a drug. For an alkylating agent like Benzodepa, which functions by cross-linking with DNA and inhibiting DNA synthesis, transcriptomic analysis would be instrumental in identifying genes whose expression is modulated as a direct or indirect consequence of its activity ncats.io. While specific detailed studies focusing solely on the transcriptomic effects of this compound have not been widely reported, this compound has been included in broader lists of anticancer agents within studies that perform whole transcriptome analyses of cancer samples, such as those from breast and lung cancer patients googleapis.comgoogle.com. These broader analyses contribute to understanding disease states and therapeutic responses in a comprehensive genomic context.

Proteomics, on the other hand, focuses on the comprehensive study of proteins, including their expression, post-translational modifications, and interactions. Given this compound's role as an antineoplastic agent, proteomic studies would be expected to reveal changes in protein profiles related to DNA damage repair pathways, cell cycle regulation, and programmed cell death (apoptosis). This compound has been listed among compounds that are considered in proteomics studies within the context of drug discovery and cancer research google.comgoogle.comgoogle.com.na. For instance, it appears in patent literature discussing the application of proteomics to analyze protein substrates or in methods for treating hyperproliferative cell disorders google.comgoogle.com.na.

Metabolomics is the systematic study of small-molecule metabolites within a biological system, providing a dynamic readout of the cellular metabolic state and how it is perturbed by drug exposure. This omics approach is invaluable for identifying metabolic pathways affected by a drug, elucidating its mechanism of action, and discovering potential biomarkers of efficacy or toxicity. This compound has been explicitly identified in metabolomics analyses. For example, it was listed as one of the compounds found in fungal extracts through LC-HRMS-based metabolomics researchgate.net. Furthermore, this compound was part of a metabolomics analysis conducted in collagen-induced arthritis rats, where observed changes in its levels indicated its involvement in metabolic responses within that specific disease context nih.gov.

Imaging Techniques for In Vivo Assessment

Imaging techniques provide non-invasive means to visualize drug distribution, target engagement, and therapeutic outcomes in living systems, offering critical insights into pharmacokinetics and pharmacodynamics without the need for invasive biopsies google.comumich.edupatentinspiration.commdpi.comgoogle.com.pggoogleapis.comiowaradiology.comnih.govresearchgate.netwustl.edu.

Molecular imaging modalities, such as Positron Emission Tomography (PET), Single Photon Emission Computed Tomography (SPECT), and Magnetic Resonance Imaging (MRI), enable the visualization and quantification of drug localization within specific tissues and organs google.comumich.edupatentinspiration.comgoogle.com.pggoogleapis.comnih.gov. For an antineoplastic agent like this compound, understanding its precise distribution to tumor sites is paramount for optimizing its therapeutic index and minimizing off-target effects. While detailed studies specifically imaging this compound's distribution were not explicitly identified, this compound is frequently listed in patent applications among various anticancer agents that could potentially be incorporated into radiolabeled compounds or nanocarriers designed for diagnostic imaging purposes, including PET and SPECT google.compatentinspiration.comgoogle.com.pggoogleapis.com. This suggests its relevance as a potential component or a reference compound in the development of imaging agents aimed at tracking therapeutic delivery or identifying cancerous tissues.

Non-invasive monitoring techniques are essential for assessing the efficacy of a drug and the patient's response to treatment without requiring invasive procedures. For an antineoplastic agent, this could involve tracking changes in tumor size, metabolic activity, or specific molecular markers indicative of a therapeutic effect. While specific non-invasive monitoring studies focused solely on this compound's therapeutic outcomes were not detailed in the provided search results, the general principles of these techniques are highly applicable. Methods like MRI and PET scans are routinely employed to monitor tumor response to chemotherapy google.commdpi.comiowaradiology.com. The ability to non-invasively track changes in tumor characteristics or metabolic profiles could provide valuable, real-time feedback on the effectiveness of this compound or similar agents, thereby guiding treatment adjustments and optimizing patient care wustl.edu.

Artificial Intelligence and Machine Learning in Drug Discovery

Compound Information

Ethical and Regulatory Considerations in Benzodepa Research

Research Ethics in Preclinical and Clinical Trials

Ethical considerations are paramount in the research and development of therapeutic agents, particularly in oncology, where the potential benefits must be carefully weighed against inherent risks. A foundational ethical principle in drug development is that the benefits of a clinical trial must outweigh its harms nih.govlindushealth.com. This principle mandates that trials should only commence when preclinical studies provide a robust, well-grounded hypothesis and indicate a high probability of success in achieving meaningful clinical outcomes nih.govnih.gov.

In the preclinical phase, the ethical imperative includes ensuring the scientific rigor of studies. A lack of rigor in the design and reporting of preclinical research can lead to publication bias, overestimation of treatment effects, and difficulties in replicating findings nih.govnih.gov. Policies establishing standards for preclinical studies are crucial to address these concerns nih.gov. While animal models are often utilized in preclinical testing to assess safety and efficacy, their predictive value for human outcomes can be limited, especially for newer therapeutics lindushealth.comdiaglobal.org. Ethical guidelines emphasize minimizing animal use where possible and ensuring humane treatment when animal models are necessary diaglobal.org.

For clinical trials involving human participants, several core ethical principles guide conduct:

Respect for Persons: This principle underscores the importance of individual autonomy, requiring voluntary and informed consent from participants lindushealth.combvsalud.org. Participants must be fully apprised of the study's purpose, procedures, potential risks, and benefits, and their right to withdraw at any time must be respected bvsalud.org. Special safeguards are necessary for vulnerable populations, such as children or adults lacking decisional capacity, to ensure their protection nih.govlindushealth.com.

Beneficence: Researchers are ethically bound to maximize potential benefits for participants and society while minimizing potential harm lindushealth.com. This involves meticulous risk assessments and ongoing monitoring throughout the trial lindushealth.com.

Justice: This principle dictates that the risks and benefits of research should be distributed fairly among different populations lindushealth.com. This includes ensuring diverse representation in clinical trials to ensure the generalizability of findings lindushealth.com.

The ethical review process, typically conducted by Institutional Review Boards (IRBs) or Research Ethics Committees, is critical for evaluating the pertinence, suitability, and risk-benefit balance of research protocols before their initiation bvsalud.org.

Regulatory Pathways for Novel Antineoplastic Agents

The regulatory pathway for novel antineoplastic agents is a multi-stage process designed to ensure that new drugs are safe and effective before they become available for widespread clinical use. Regulatory bodies, such as the Food and Drug Administration (FDA) in the United States, play a pivotal role in overseeing this process bvsalud.org.

The development typically proceeds through distinct phases:

Preclinical Phase: Before human trials, extensive laboratory and animal studies are conducted to evaluate a drug's biological activity, toxicity, and pharmacokinetic properties lindushealth.combvsalud.org. This phase aims to identify promising candidates and gather sufficient data to support an Investigational New Drug (IND) application.

Clinical Phases (I, II, III):

Phase I trials are typically small studies in healthy volunteers or patients with advanced disease, primarily focused on safety, dosage, and pharmacokinetic profiles lindushealth.combvsalud.org.

Phase II trials involve a larger group of patients and aim to evaluate the drug's efficacy for a specific indication and further assess safety bvsalud.org.

Phase III trials are large-scale, randomized controlled trials comparing the new drug to existing treatments or placebo, designed to confirm efficacy, monitor adverse reactions, and gather information that will allow the drug to be used safely bvsalud.org. Positive results from two or more well-conducted Phase III trials often form the basis for evidence-based medicine in routine clinical practice bvsalud.org.

Phase IV (Post-Marketing Surveillance): After a drug receives regulatory approval, Phase IV studies continue to monitor its long-term safety and effectiveness in a broader patient population and to identify any rare or delayed adverse effects bvsalud.org.

Throughout these phases, regulatory bodies require sponsors to comply with national and international guidelines, including Good Laboratory Practice (GLP) for preclinical studies and Good Clinical Practice (GCP) for clinical trials. The regulatory landscape has evolved significantly since Benzodepa's initial discovery, with increasingly stringent requirements for data submission, transparency, and post-market surveillance.

Data Integrity and Reproducibility in Academic Research

Data integrity and reproducibility are cornerstones of rigorous and trustworthy scientific research, particularly in the context of developing novel antineoplastic agents where research outcomes directly impact patient care researchgate.netnih.gov. Data integrity refers to the accuracy, completeness, consistency, and reliability of data throughout its lifecycle, from acquisition and analysis to preservation researchgate.net. Reproducibility, on the other hand, is the ability of independent researchers to obtain the same or similar results when repeating an experiment or analysis using the same data and methods as the original study nih.govgatesopenresearch.org.

The significance of data integrity and reproducibility in academic research on compounds like this compound cannot be overstated. Irreproducible research can undermine trust in scientific findings, lead to wasted resources, and potentially misguide further research or clinical decisions nih.govnist.gov. Factors contributing to irreproducibility can include flaws in experimental design, variability in biological materials, issues with data quality or integrity, inappropriate statistical analysis, and insufficient reporting of methods nih.gov. Publication bias, where only positive or significant findings are published, also contributes to the problem nih.govnih.gov.

To enhance data integrity and reproducibility, several practices are crucial:

Transparent Reporting: Detailed and accurate documentation of experimental methods, protocols, and data analysis procedures is essential gatesopenresearch.orgnist.gov.

Data Management and Sharing: Implementing robust data management plans and adhering to FAIR (Findable, Accessible, Interoperable, and Reusable) data principles promotes data sharing and reuse, allowing other researchers to verify findings and build upon existing work gatesopenresearch.orgijdc.net.

Rigorous Methodology: Employing sound experimental design, including appropriate controls, randomization, and blinding where applicable, helps minimize bias and improve the reliability of results nih.gov.

Quality Control: Ensuring the quality and security of data throughout the research process, from acquisition to preservation, is fundamental to maintaining data integrity researchgate.net.

By upholding high standards of data integrity and reproducibility, the scientific community can foster greater confidence in research outcomes, accelerate the translation of basic science discoveries into effective treatments, and ultimately benefit patients.

常见问题

Q. How can replication studies improve confidence in this compound’s preclinical efficacy?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。